molecular formula C11H13NO2 B7794228 (E,2R)-2-azaniumyl-5-phenylpent-4-enoate

(E,2R)-2-azaniumyl-5-phenylpent-4-enoate

Cat. No.: B7794228
M. Wt: 191.23 g/mol
InChI Key: MCGSKGBMVBECNS-LJJSCBMDSA-N
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Description

(E,2R)-2-azaniumyl-5-phenylpent-4-enoate is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features an azaniumyl group and a phenyl group attached to a pent-4-enoate backbone, making it a valuable subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,2R)-2-azaniumyl-5-phenylpent-4-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, such as phenylacetic acid and an appropriate amine.

    Formation of Intermediate: The intermediate is formed through a series of reactions, including esterification and amination.

    Final Product: The final product is obtained by carefully controlling the reaction conditions, such as temperature, pH, and solvent choice, to ensure the desired stereochemistry and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E,2R)-2-azaniumyl-5-phenylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(E,2R)-2-azaniumyl-5-phenylpent-4-enoate has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Medicine: Research into its pharmacological properties aims to develop new drugs or treatments for various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E,2R)-2-azaniumyl-5-phenylpent-4-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-azaniumyl-5-phenylpent-4-enoate: A similar compound with a different stereochemistry.

    (Z,2R)-2-azaniumyl-5-phenylpent-4-enoate: Another stereoisomer with distinct properties.

    Phenylalanine derivatives: Compounds with similar structural motifs but different functional groups.

Uniqueness

(E,2R)-2-azaniumyl-5-phenylpent-4-enoate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(E,2R)-2-azaniumyl-5-phenylpent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)/b7-4+/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGSKGBMVBECNS-LJJSCBMDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C[C@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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